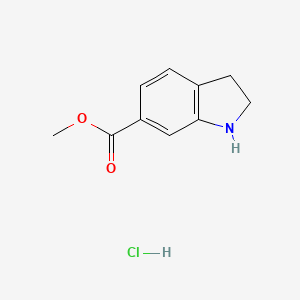

Methyl indoline-6-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indole-6-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8;/h2-3,6,11H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVKTOXGFFZLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCN2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-05-7 | |

| Record name | methyl 2,3-dihydro-1H-indole-6-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Indoline-6-Carboxylic Acid to Methyl Indoline-6-Carboxylate

The initial step in the synthesis involves esterification of indoline-6-carboxylic acid to form the methyl ester. This is commonly achieved by refluxing the acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction proceeds under acidic conditions to promote ester formation.

| Parameter | Details |

|---|---|

| Starting Material | Indoline-6-carboxylic acid |

| Solvent | Methanol (MeOH) |

| Catalyst | Concentrated sulfuric acid (H2SO4) |

| Temperature | Reflux (~65-80 °C) |

| Reaction Time | 10 to 16 hours |

| Work-up | Neutralization with K2CO3 or NaHCO3, extraction with ethyl acetate, drying over MgSO4, concentration |

| Purification | Flash column chromatography (ethyl acetate/hexane) |

- Yields range from 53% to 88% depending on precise conditions and purification methods.

- The product is typically obtained as a white solid or pale yellow oil.

- Neutralization after reflux is critical to remove excess acid and avoid degradation.

This esterification step is well-established and forms the basis for subsequent functionalization.

Methylation of Methyl Indoline-6-Carboxylate to Methyl 1-Methylindoline-6-Carboxylate

Following esterification, methylation at the nitrogen position (N-1) of the indoline ring can be performed to introduce a methyl substituent. This step typically uses methyl iodide as the methylating agent in the presence of a strong base such as sodium hydride (NaH).

| Parameter | Details |

|---|---|

| Starting Material | Methyl indoline-6-carboxylate |

| Base | Sodium hydride (NaH) |

| Methylating Agent | Methyl iodide (MeI) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 hour |

| Work-up | Quench with saturated NaHCO3, extraction with ethyl acetate, drying, concentration |

| Purification | Column chromatography (0-50% ethyl acetate in cyclohexane) |

Formation of Hydrochloride Salt

The hydrochloride salt form of methyl indoline-6-carboxylate is typically prepared by treating the free base with hydrochloric acid or hydrogen chloride gas in an appropriate solvent. This salt formation enhances the compound’s stability and solubility, which is critical for pharmaceutical and research applications.

- Dissolve methyl indoline-6-carboxylate in an organic solvent such as ethanol or ethyl acetate.

- Bubble dry HCl gas or add a solution of HCl in ether dropwise under stirring.

- Precipitation of the hydrochloride salt occurs.

- Filter and dry the solid under vacuum.

This step is standard for preparing hydrochloride salts of amine-containing compounds and is implied in the literature though specific detailed protocols for this compound are less frequently published explicitly.

Industrial and One-Pot Methods

Some patents describe one-pot or continuous flow methods for preparing indoline derivatives, which could be adapted for methyl indoline-6-carboxylate hydrochloride synthesis. These methods involve:

- Condensation of phenylhydrazine derivatives with ketones under acidic reflux to form indoline intermediates.

- Subsequent methylation using methylating agents like dimethyl sulfate.

- Acid catalyzed condensation steps to finalize the compound.

Such methods aim to improve efficiency and scalability but require careful control of reaction parameters and purification.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | Indoline-6-carboxylic acid | MeOH, conc. H2SO4, reflux 10-16 h | Methyl indoline-6-carboxylate | 53-88 | Neutralize acid post-reaction |

| 2 | N-Methylation | Methyl indoline-6-carboxylate | NaH, MeI, DMF, 0 °C to RT, 1 h | Methyl 1-methylindoline-6-carboxylate | ~47 | Temperature control critical |

| 3 | Salt Formation | Methyl indoline-6-carboxylate | HCl gas or HCl solution in solvent | This compound | N/A | Enhances solubility and stability |

| 4 | One-pot synthesis* | Phenylhydrazine, ketones | Acid catalysis, methylation with dimethyl sulfate | Indoline derivatives | Variable | Industrial scale potential |

*Adapted from indoline methine dye synthesis patents, potentially applicable.

Chemical Reactions Analysis

Types of Reactions

Methyl indoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The indoline ring can be oxidized to form indole derivatives.

Reduction: The compound can be reduced to form different indoline derivatives.

Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-6-carboxylate derivatives, while reduction can produce various indoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H12ClNO

- Molecular Weight : 213.66 g/mol

- CAS Number : 1187928-05-7

Methyl indoline-6-carboxylate hydrochloride is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. The presence of both carboxylate and hydrochloride functional groups enhances its solubility and reactivity, making it a valuable candidate for drug development.

Scientific Research Applications

-

Drug Development :

- MIH has been investigated for its potential as an inhibitor of various biological targets, including:

- Tryptophan Dioxygenase : This enzyme plays a crucial role in tryptophan metabolism, and its inhibition can affect serotonin levels, potentially aiding in mood regulation and treatment of depression .

- Hepatitis C Virus NS5B Polymerase : Compounds like MIH have shown promise in inhibiting this viral polymerase, which is essential for the replication of the hepatitis C virus .

- MIH has been investigated for its potential as an inhibitor of various biological targets, including:

-

Anticancer Research :

- MIH derivatives are being studied as potential anticancer agents due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. The compound's structural features allow it to interact with multiple targets within cancer cells.

- Neuropharmacology :

-

Anti-inflammatory Properties :

- Preliminary studies indicate that MIH may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Tryptophan Dioxygenase Inhibition

In a study focusing on the inhibition of tryptophan dioxygenase by MIH, researchers observed significant reductions in enzyme activity, leading to increased serotonin levels in vitro. This suggests potential applications in treating mood disorders.

Case Study 2: Antiviral Activity Against Hepatitis C

Research demonstrated that MIH effectively inhibited NS5B polymerase activity at low micromolar concentrations. This finding supports further investigation into MIH as a candidate for antiviral drug development against hepatitis C.

Mechanism of Action

The mechanism of action of methyl indoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The indoline ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 141452-01-9 (hydrochloride form; other CAS numbers may refer to the free base or positional isomers) .

- Molecular Formula: C₁₀H₁₂ClNO₂ (hydrochloride salt).

- Structural Features : The indoline core provides rigidity, while the ester group introduces polarity. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and synthetic applications .

The hydrochloride salt is typically synthesized via acid treatment of the ester, as inferred from analogous procedures .

Structural Analogs and Positional Isomers

Table 1: Structural Comparison of Key Compounds

Key Observations :

Ester Group Variations : Ethyl indoline-6-carboxylate replaces the methyl ester with an ethyl group, increasing hydrophobicity and possibly affecting metabolic stability .

Functional Group Substitutions : 6-Methoxyindoline hydrochloride replaces the ester with a methoxy group, reducing polarity and altering electronic properties .

Complex Substituents : Methyl 6-chlorooxoindoline-3-carboxylate introduces chloro and oxo groups, which may enhance electrophilicity and influence binding in catalytic or biological systems .

Key Insights :

- Solubility: The hydrochloride salt form generally improves aqueous solubility compared to non-ionic analogs, critical for pharmaceutical formulations.

- Synthesis : Most derivatives are synthesized via esterification, halogenation, or substitution reactions. For example, methyl indoline-6-carboxylate is acetylated using triethylamine and acetyl chloride in dichloromethane .

Biological Activity

Methyl indoline-6-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of indole, a well-known heterocyclic compound that is prevalent in many natural products and pharmaceuticals. Its structure allows for various interactions within biological systems, making it a valuable compound for research and application in drug development.

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, which can lead to altered cellular functions.

- Cell Signaling Modulation : It influences cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli.

- Gene Expression Alteration : The compound can affect gene expression patterns, potentially leading to changes in protein synthesis that impact cell behavior.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Research indicates that this compound may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have demonstrated its efficacy against various cancer cell lines, including breast and liver cancer cells.

- Antimicrobial Effects : The compound has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential use as an antimicrobial agent.

- Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication, positioning it as a candidate for antiviral drug development.

Research Findings

Several studies have focused on the biological activity of this compound. Below are key findings from recent research:

Case Study 1: Anticancer Activity

In vitro studies have evaluated the cytotoxicity of this compound on human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that the compound reduced cell viability significantly compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties of this compound found it effective against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that were competitive with established antibiotics, highlighting its potential role in treating bacterial infections.

Q & A

Q. What are the recommended synthetic routes for preparing methyl indoline-6-carboxylate hydrochloride, and how can purity be validated?

Methodological Answer: this compound can be synthesized via esterification of indoline-6-carboxylic acid using methanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

- Reagent Selection : Use indole-6-carboxylic acid derivatives (e.g., indole-6-carboxylic acid ethyl ester as a precursor; see CAS RN 1670-82-2 in ) and methylating agents like methyl iodide or dimethyl sulfate.

- Purity Validation :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- Melting Point Analysis : Compare observed melting points (mp) to literature values (e.g., indole-6-carboxylic acid derivatives typically melt at 256–259°C ).

- Mass Spectrometry (MS) : Confirm molecular weight (CHClNO; theoretical MW 213.66) via ESI-MS in positive ion mode.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- H/C NMR : Assign peaks using deuterated solvents (DMSO-d or CDCl). For example:

- The indoline NH proton appears as a broad singlet (~δ 10.5 ppm).

- Methyl ester protons resonate as a singlet at δ 3.7–3.9 ppm.

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1700 cm and N–H stretch (indoline) at ~3300 cm.

- X-ray Diffraction (XRD) : For crystalline samples, use SHELX () to resolve bond lengths and angles.

Q. Table 1: Key Characterization Data

| Technique | Expected Result | Reference |

|---|---|---|

| HPLC Retention Time | ~8.2 min (C18, 70:30 ACN:HO) | |

| H NMR (DMSO-d) | δ 3.75 (s, 3H, OCH) | |

| Melting Point | 245–250°C (decomposes) |

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve structural ambiguities in this compound?

Methodological Answer:

- Structure Solution : Use SHELXD () for phase determination from XRD data. Refine with SHELXL by minimizing R and wR values (<5% for high-resolution data).

- Puckering Analysis : Apply Cremer-Pople parameters () to quantify non-planarity in the indoline ring. For example, calculate puckering amplitude (Q) and phase angle (φ) using Mercury’s geometry tools ().

- Validation : Cross-check with PLATON () for bond-length outliers and ADDSYM for missed symmetry.

Q. What experimental strategies address contradictions in bioactivity data for indoline derivatives?

Methodological Answer:

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. For example, outlines NO inhibition assays applicable to indoline derivatives.

- Control Experiments : Include L-NAME (a nitric oxide synthase inhibitor) as a positive control ().

- Statistical Rigor : Apply one-way ANOVA with Bonferroni correction () to distinguish signal from noise.

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- LogP Calculation : Use Molinspiration or ChemDraw to estimate partition coefficients (e.g., logP ~2.17 for similar indoles; ).

- ADMET Prediction : Employ SwissADME to assess absorption (e.g., %HIA >80%) and cytochrome P450 interactions.

- Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., kinases or GPCRs), referencing pharmacophore features from .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in melting points or spectral data across literature sources?

Methodological Answer:

- Source Verification : Prioritize peer-reviewed journals over vendor catalogs. For example, lists mp 256–259°C for indole-6-carboxylic acid, but purity (>95% HLC) must be confirmed.

- Experimental Replication : Repeat synthesis using protocols from , ensuring anhydrous conditions to avoid hydrate formation.

- Collaborative Validation : Share samples with independent labs for cross-testing via Round Robin trials ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.